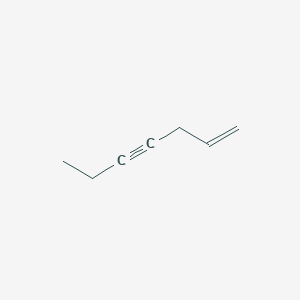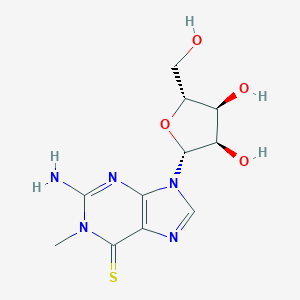
Mezlocillin sodium
Overview
Description
Mezlocillin is a broad-spectrum penicillin antibiotic that is effective against both Gram-negative and some Gram-positive bacteria . It is particularly useful for treating biliary tract infections due to its unique excretion pathway through the liver . Mezlocillin is a semisynthetic derivative of ampicillin and belongs to the acylureido penicillin class .
Mechanism of Action
Target of Action
Mezlocillin sodium, a semi-synthetic ampicillin-derived acylureido penicillin , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .
Mode of Action
This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to the PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . The inhibition of cell wall synthesis ultimately leads to cell lysis .
Biochemical Pathways
The bactericidal activity of this compound results from the inhibition of cell wall synthesis, which is mediated through its binding to PBPs . This action disrupts the bacterial cell wall’s structural integrity, leading to cell lysis . The compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .
Pharmacokinetics
The pharmacokinetics of this compound in neonates and young infants have been described using a two-compartment model with first-order elimination . Important covariates include postmenstrual age, current weight, and serum creatinine concentration . The compound is excreted by the liver, making it useful for biliary tract infections .
Result of Action
The result of this compound’s action is the death of the bacteria. By inhibiting cell wall synthesis, the bacterial cell wall becomes structurally compromised, leading to cell lysis . This makes this compound effective against both gram-positive and gram-negative aerobic and anaerobic bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can vary depending on the specific strain of bacteria it is acting upon . Additionally, the compound’s stability against various beta-lactamases allows it to retain its effectiveness in environments where these enzymes are present .
Biochemical Analysis
Biochemical Properties
Mezlocillin sodium is a beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs) . This results in defective cell walls, leading to bacterial death . It is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. It interferes with bacterial cell wall synthesis, leading to cell death . It is effective against a wide range of bacteria, including H. influenzae, Klebsiella species, Pseudomonas species, Proteus mirabilis, E. coli, Enterobacter species, Streptococcus faecelis, Peptococcus species, Peptostreptococcus species, Bacteriodes species (including B. fragilis), Morganella morganii, Serratia species, N. gonorrhoeae, P. vulgaris, and Providencia rettgeri .
Molecular Mechanism
The bactericidal activity of this compound results from the inhibition of cell wall synthesis and is mediated through its binding to penicillin-binding proteins (PBPs) . It interferes with the cross-linking of peptidoglycan chains during bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known for its high concentration in bile, making it useful for biliary tract infections
Metabolic Pathways
This compound is involved in the metabolic pathway of penicillin antibiotics. It inhibits the synthesis of bacterial cell walls, a crucial metabolic process for bacteria . The specific enzymes or cofactors it interacts with are not clearly mentioned in the available resources.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to reach high concentrations in bile, suggesting that it may be transported into the biliary tract . The specific transporters or binding proteins it interacts with are not clearly mentioned in the available resources.
Preparation Methods
Mezlocillin can be synthesized through various methods. One common synthetic route involves the reaction of ampicillin with chlorocarbamate in the presence of triethylamine . The chlorocarbamate itself is prepared from ethylenediamine by reacting with phosgene to form cyclic urea, followed by monoamide formation with methanesulfonyl chloride, and then reacting the other nitrogen atom with phosgene and trimethylsilylchloride . Industrial production methods often involve similar steps but are optimized for large-scale production .
Chemical Reactions Analysis
Mezlocillin undergoes several types of chemical reactions, including:
Oxidation: Mezlocillin can be oxidized using potassium hydrogen peroxomonosulfate in aqueous solutions at pH 1-4.
Substitution: The synthesis of mezlocillin involves substitution reactions, particularly during the formation of chlorocarbamate.
Hydrolysis: Mezlocillin is stable against hydrolysis by various beta-lactamases, including penicillinases and cephalosporinases.
Common reagents used in these reactions include phosgene, methanesulfonyl chloride, and potassium hydrogen peroxomonosulfate . Major products formed from these reactions include the final antibiotic compound and various intermediates such as cyclic urea and chlorocarbamate .
Scientific Research Applications
Mezlocillin has a wide range of scientific research applications:
Comparison with Similar Compounds
Mezlocillin is similar to other acylureido penicillins such as azlocillin and piperacillin . it has unique properties that make it particularly effective for biliary tract infections due to its hepatic excretion . Unlike many other penicillins, mezlocillin is extensively metabolized or subject to biliary excretion, with only about 50% of the dose accounted for in normal urine .
Similar compounds include:
Azlocillin: Similar in structure but lacks the methylation step in its synthesis.
Piperacillin: Another acylureido penicillin with a broader spectrum of activity.
Ticarcillin: A carboxypenicillin with activity against Pseudomonas aeruginosa.
Mezlocillin’s unique excretion pathway and stability against various beta-lactamases make it a valuable antibiotic in specific clinical scenarios .
Properties
Key on ui mechanism of action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, mezlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that mezlocillin interferes with an autolysin inhibitor. |
|---|---|
CAS No. |
59798-30-0 |
Molecular Formula |
C21H25N5NaO8S2 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
sodium;3,3-dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13+,14-,17+;/m1./s1 |
InChI Key |
SGVORSZSYKDVFT-KZHFGBRHSA-N |
Isomeric SMILES |
CC1([C@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |
physical_description |
Solid |
Pictograms |
Health Hazard |
solubility |
4.71e-01 g/L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mezlocillin Sodium exert its antibacterial effect?
A1: this compound, a semi-synthetic acylureidopenicillin antibiotic, acts as a mechanism-based inhibitor of bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). [, ] These enzymes are crucial for the final cross-linking step in peptidoglycan biosynthesis, an essential component of bacterial cell walls. [, ] By binding to and inactivating PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C21H25N5O8S2Na2 and a molecular weight of 577.57 g/mol. []
Q3: Can X-ray powder diffraction be used to characterize this compound?
A3: Yes, a distinct crystalline form of this compound has been identified and characterized using X-ray powder diffraction. This form exhibits characteristic peaks at specific 2-theta angles, including 8.9, 15.7, 16.5, 18.9, 19.8, 24.6, 26.4, 27.8, 29.0, 29.7, 31.8, 33.2, 34.7, 36.8, 37.5, 38.9, and 40.1. This information can be used for quality control purposes. []
Q4: How does temperature affect the stability of this compound solutions?
A5: this compound solutions exhibit greater stability at lower temperatures. Research indicates that solutions maintain stability for longer durations when stored at 5°C or -10°C compared to 25°C. [] For instance, in 5% Dextrose Injection and 0.9% Sodium Chloride Injection, the drug remains stable for up to 36 days at 5°C and 60 days at -10°C, in contrast to 4 days at 25°C. [] This highlights the importance of appropriate storage conditions for maintaining drug potency.
Q5: Does the pH of the solution affect this compound stability?
A6: Yes, the stability of this compound in solution is influenced by pH. Research has demonstrated optimal stability at a pH of approximately 4.8. []
Q6: Are there compatibility issues between this compound and other drugs during administration?
A7: Yes, potential incompatibility issues exist between this compound and certain drugs. For instance, mixing this compound with Verapamil Hydrochloride can lead to substantial loss of Verapamil Hydrochloride. [] Therefore, it is recommended to administer these drugs separately or ensure thorough flushing of the intravenous line before and after administration to minimize potential interactions. []
Q7: Can this compound be combined with Sulbactam Sodium? What are the advantages?
A8: Yes, this compound is often combined with Sulbactam Sodium, a beta-lactamase inhibitor. [, , , , , , , , ] This combination broadens the antibacterial spectrum of this compound by inhibiting beta-lactamases produced by certain bacteria, which could otherwise inactivate Mezlocillin. [, , , , , , , , ] Various ratios of this compound to Sulbactam Sodium have been investigated, and a 4:1 ratio has demonstrated enhanced antibacterial activity compared to other ratios. []
Q8: What are some challenges in formulating this compound for injection, and how are they addressed?
A9: One challenge in formulating this compound for injection is maintaining low polymer content, as high levels can increase the risk of allergic reactions. [, ] To address this, specific preparation methods have been developed, including optimizing the freeze-drying process and controlling the pH during production. [, ] Another challenge is ensuring the uniformity of the drug powder in injections, particularly when combined with other active ingredients like Sulbactam Sodium. [] Near-infrared (NIR) spectroscopy has emerged as a valuable tool for on-line monitoring of blend uniformity during the manufacturing process. []
Q9: What analytical techniques are commonly employed for the quality control of this compound?
A10: Several analytical methods are employed for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) is widely used to determine the drug's content and purity, including the detection and quantification of polymers. [, , , , , , , ] Additionally, atomic absorption spectrometry can be used to indirectly determine the concentration of this compound by measuring the sodium content. [] Chemiluminescence methods employing the Luminol-potassium Ferricyanide system offer a sensitive approach for this compound quantification. []
Q10: How is bacterial endotoxin contamination assessed in this compound for Injection?
A11: The Limulus amebocyte lysate (LAL) test, also known as the Tachypleus amebocyte lysate (TAL) test, is a sensitive method used to detect and quantify bacterial endotoxins in this compound for Injection. [, ] This test offers a reliable alternative to the traditional rabbit pyrogen test and is crucial for ensuring the safety of injectable pharmaceutical products. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


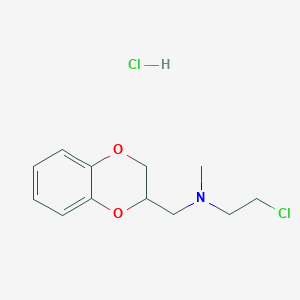
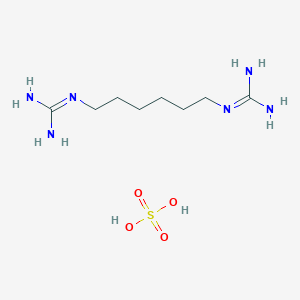
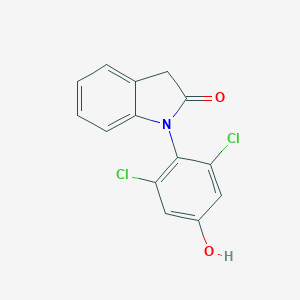

![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)
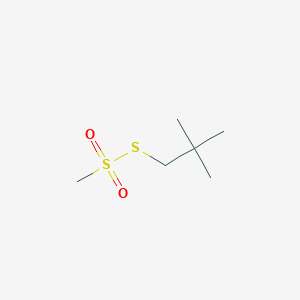
![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)





